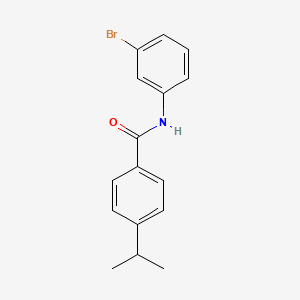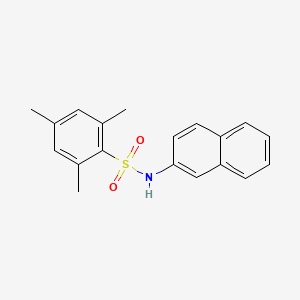![molecular formula C19H15N3O2S B5816056 N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide](/img/structure/B5816056.png)
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide, also known as 2-CN-Nap, is a synthetic compound that has been widely used in scientific research due to its potential therapeutic effects. It is a member of the thiosemicarbazone family, which has been studied for their anti-cancer, anti-viral, and anti-bacterial properties. In
Mecanismo De Acción
The mechanism of action of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide is not fully understood, but it is believed to involve the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to the accumulation of cells in the S-phase of the cell cycle, ultimately leading to cell death.
Biochemical and Physiological Effects:
In addition to its anti-cancer, anti-viral, and anti-bacterial properties, N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide has also been shown to have anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the activation of NF-κB, a transcription factor that plays a key role in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide in lab experiments is its broad range of potential therapeutic effects. It has been shown to have activity against various types of cancer, viruses, and bacteria, as well as anti-inflammatory effects. However, one of the limitations of using N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide is its potential toxicity. It has been shown to have cytotoxic effects on normal cells, as well as cancer cells, which could limit its clinical application.
Direcciones Futuras
There are several future directions for the study of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide. One area of interest is the development of more potent and selective analogs of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide, which could have improved therapeutic effects and reduced toxicity. Another area of interest is the study of the mechanism of action of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide, which could provide insights into its potential therapeutic targets. Finally, the clinical application of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide should be explored further, including its potential use in combination with other therapies for the treatment of cancer, viral infections, and inflammatory diseases.
Conclusion:
In conclusion, N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide is a synthetic compound that has been widely studied for its potential therapeutic effects. It has been shown to have anti-cancer, anti-viral, and anti-bacterial properties, as well as anti-inflammatory effects. While there are limitations to its use, including potential toxicity, the study of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide has provided valuable insights into the potential therapeutic targets for various diseases. Further research is needed to fully understand its mechanism of action and to explore its clinical application.
Métodos De Síntesis
The synthesis of N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide involves the reaction of 2-naphthoic acid with thiosemicarbazide and isatin under acidic conditions. The resulting compound is then treated with acetic anhydride and ammonium acetate to form N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide. The yield of this reaction is around 60%, and the purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-naphthamide has been extensively studied for its potential therapeutic effects. It has been shown to have anti-cancer properties, inhibiting the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been studied for its anti-viral and anti-bacterial properties, showing activity against herpes simplex virus and Staphylococcus aureus.
Propiedades
IUPAC Name |
N-[(2-carbamoylphenyl)carbamothioyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S/c20-17(23)15-7-3-4-8-16(15)21-19(25)22-18(24)14-10-9-12-5-1-2-6-13(12)11-14/h1-11H,(H2,20,23)(H2,21,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCWQNWSQYLLGCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NC(=S)NC3=CC=CC=C3C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[(4-ethoxyphenyl)amino]-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B5815975.png)
![ethyl 4-{[2-(2-phenylethyl)benzoyl]amino}benzoate](/img/structure/B5815981.png)

![N'-{[2-(phenylthio)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5815994.png)
![9-(methylthio)-5,8-dihydronaphtho[2',1':4,5]thieno[2,3-d]pyrimidin-7(6H)-one](/img/structure/B5815995.png)


![N-{3-[(2-chloro-4-fluorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5816025.png)
![N,N,2,5-tetramethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5816032.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(4-ethoxyphenyl)urea](/img/structure/B5816051.png)
![(1-{2-[(4-methylphenyl)amino]-2-oxoethyl}cyclopentyl)acetic acid](/img/structure/B5816061.png)
![N-[2-(dimethylamino)ethyl]-N'-(4-fluorophenyl)thiourea](/img/structure/B5816064.png)
![N'-[(3-chlorobenzoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5816078.png)
